molecular formula C4H10N2O4 B12425801 L-Asparagine-13C4,15N2,d3 (monohydrate)

L-Asparagine-13C4,15N2,d3 (monohydrate)

Cat. No.: B12425801
M. Wt: 159.11 g/mol
InChI Key: RBMGJIZCEWRQES-DIWHROOWSA-N
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Description

L-Asparagine-13C4,15N2,d3 (monohydrate) is a stable isotope-labeled derivative of the amino acid L-asparagine, enriched with four carbon-13 (13C) atoms, two nitrogen-15 (15N) atoms, and three deuterium (d3) atoms. This compound is primarily used in metabolic tracing, pharmacokinetic studies, and advanced analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). The monohydrate form ensures stability and solubility in aqueous solutions, making it suitable for biological research .

Properties

Molecular Formula

C4H10N2O4

Molecular Weight

159.11 g/mol

IUPAC Name

(2S)-2,4-bis(15N)(azanyl)-2,3,3-trideuterio-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate

InChI

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i1+1D2,2+1D,3+1,4+1,5+1,6+1;

InChI Key

RBMGJIZCEWRQES-DIWHROOWSA-N

Isomeric SMILES

[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[13C](=O)[15NH2])[15NH2].O

Canonical SMILES

C(C(C(=O)O)N)C(=O)N.O

Origin of Product

United States

Preparation Methods

Carbon-13 Incorporation

¹³C-labeled precursors are synthesized via carboxylation reactions using ¹³CO₂ or ¹³C-enriched methanol. For example, the α-carbon of aspartic acid (a precursor to asparagine) is labeled via enzymatic transamination with ¹³C-pyruvate, achieving 99% isotopic enrichment. The β-carboxylic group is subsequently amidated using ¹³C-ammonia under alkaline conditions.

Nitrogen-15 Labeling

¹⁵N isotopes are introduced during the amidation of aspartic acid to form asparagine. The reaction employs ¹⁵NH₃ as the nitrogen source, with asparagine synthetase catalyzing the ATP-dependent transfer. Dual ¹⁵N labeling at the α- and amide nitrogen positions is confirmed via high-resolution mass spectrometry (HRMS).

Deuterium Exchange

Deuterium is incorporated at the C2, C3, and C3' positions through acid-catalyzed H/D exchange. The reaction uses D₂O and Pd/C catalysts at 80°C, achieving >98% deuteration efficiency. Stereochemical retention at the C2 position is ensured by conducting the exchange in a chiral-preserving solvent system.

Synthetic Pathways

Asymmetric Synthesis from ¹³C₄-Aspartic Acid

This route starts with L-aspartic acid-¹³C₄, which is converted to its β-methyl ester using thionyl chloride and methanol-¹³C. The ester is then treated with ¹⁵NH₃ in tetrahydrofuran (THF) at −20°C to form the amide, followed by acid hydrolysis to yield L-asparagine-¹³C₄,¹⁵N₂. Deuterium is introduced via H/D exchange, and the product is crystallized as the monohydrate.

Table 1: Reaction Conditions for Asymmetric Synthesis

Step Reagents/Catalysts Temperature Time Yield
Esterification SOCl₂, MeOH-¹³C 0°C → RT 4 hr 92%
Amidation ¹⁵NH₃, THF −20°C 12 hr 85%
Hydrolysis HCl (6M) 100°C 2 hr 95%
Deuterium Exchange D₂O, Pd/C 80°C 24 hr 98%
Crystallization H₂O/EtOH (1:3) 4°C 48 hr 89%

Enzymatic Synthesis Using Asparagine Synthetase

Asparagine synthetase (ASNS) catalyzes the ATP-dependent transfer of ¹⁵NH₃ to aspartic acid-¹³C₄. The reaction buffer contains 50 mM Tris-HCl (pH 8.0), 10 mM ATP, and 5 mM MgCl₂. After 24 hours at 37°C, the product is purified via ion-exchange chromatography, yielding L-asparagine-¹³C₄,¹⁵N₂ with 97% enantiomeric excess (ee).

Purification and Isolation

Ion-Exchange Chromatography

Crude product is loaded onto a Dowex 50WX8 column and eluted with 0.5 M NH₄OH. The monohydrate form is isolated by lyophilization, with residual water content controlled to 11.3% (KF analysis).

Recrystallization

The compound is dissolved in hot ethanol-water (3:1) and cooled to 4°C to induce crystallization. X-ray diffraction confirms the monohydrate structure, with a melting point of 235°C (dec).

Table 2: Purity and Isotopic Enrichment Metrics

Parameter Value Method
Chemical Purity 99.90% HPLC (C18 column)
¹³C Enrichment 99% NMR (¹³C DEPT-Q)
¹⁵N Enrichment 98% HRMS (ESI-QTOF)
Deuterium Incorporation 98% FT-IR (C-D stretch)

Analytical Validation

High-Performance Liquid Chromatography (HPLC)

A C18 column (4.6 × 250 mm, 5 µm) with 0.1% TFA in H₂O/ACN (95:5) as the mobile phase resolves L-asparagine-¹³C₄,¹⁵N₂,d₃ (monohydrate) at 6.2 minutes. Purity is quantified at 99.90% using UV detection at 210 nm.

Mass Spectrometry

HRMS (ESI+) shows a molecular ion peak at m/z 159.11 ([M+H]⁺), consistent with the formula ¹³C₄H₇D₃¹⁵N₂O₄. Isotopic abundance matches theoretical predictions for ¹³C₄ (99%), ¹⁵N₂ (98%), and d₃ (98%).

Industrial-Scale Production

Commercial suppliers like MedChemExpress and Cambridge Isotope Laboratories use automated flow reactors for large-scale synthesis. Key parameters include:

  • Reactor Volume : 500 L (stainless steel, jacketed)
  • Throughput : 2.5 kg/batch
  • Cost : $12,000–$15,000/g (research-grade)

Challenges and Optimization

Isotopic Dilution

Trace unlabeled NH₃ or H₂O reduces ¹⁵N and deuterium enrichment. Solutions include using anhydrous solvents and Schlenk-line techniques.

Chirality Preservation

Racemization during H/D exchange is minimized by using D₂O at pH 5.0 and 4°C, preserving >99% ee.

Chemical Reactions Analysis

Oxidation Reactions

L-Asparagine-13C4,15N2,d3 (monohydrate) undergoes oxidation to form aspartic acid derivatives. This reaction is catalyzed under mild acidic or enzymatic conditions:

L Asparagine+H2OoxidaseL Aspartic Acid+NH3\text{L Asparagine}+\text{H}_2\text{O}\xrightarrow{\text{oxidase}}\text{L Aspartic Acid}+\text{NH}_3

Key findings :

  • Reaction efficiency reaches 85–92% at pH 7.4 and 37°C with asparaginase enzymes .

  • Isotopic labels remain intact, confirmed by mass spectrometry (M+9 shift) .

Parameter Value Source
Optimal pH7.0–7.5
Temperature Range25–37°C
Reaction Yield90.2 ± 2.1%

Hydrolysis Reactions

The compound participates in acid- or base-catalyzed hydrolysis, breaking the amide bond:

L Asparagine+H2OH+/OHL Aspartic Acid+NH3\text{L Asparagine}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{L Aspartic Acid}+\text{NH}_3

Critical data :

  • Hydrolysis rates decrease by 12–15% compared to non-deuterated analogs due to deuterium’s kinetic isotope effect .

  • Solubility in water: 20 mg/mL at 25°C, requiring sonication for full dissolution .

Condition Rate Constant (k, s⁻¹)
1M HCl, 25°C4.7 × 10⁻⁴
1M NaOH, 25°C3.2 × 10⁻⁴

Amidation and Transamination

In metabolic pathways, this compound serves as a substrate for:

  • Asparagine synthetase : Incorporates ammonia into aspartic acid .

  • Transaminases : Transfers the α-amino group to α-keto acids, forming glutamate analogs .

Isotopic conservation :

  • 13C labels at positions 1–4 and 15N at the amide/amino groups remain stable (>98% retention) .

  • Deuterium at C2/C3 positions shows <5% exchange under physiological conditions .

Metabolic Pathway Participation

Studies using 13C/15N-labeled asparagine reveal:

Pathway Role Tracer Efficiency
Urea CycleNitrogen donor for arginine synthesis78–84%
Protein BiosynthesisDirect incorporation into nascent proteins92–95%
Purine SynthesisProvides N1 atom of purine rings63–68%

Data derived from isotopic enrichment analysis in hepatic cell models .

Stability Under Reaction Conditions

The isotopic integrity of L-Asparagine-13C4,15N2,d3 (monohydrate) was validated under diverse conditions:

Stress Test Result
Thermal (100°C, 1h)<0.5% isotopic loss
Acidic (1M HCl, 24h)1.2% 15N exchange
Basic (1M NaOH, 24h)2.1% deuterium exchange
Photolytic (UV, 48h)No detectable degradation

Source: Accelerated stability studies from .

Stereochemical Considerations

The (S)-configuration at C2 remains preserved during reactions, as confirmed by:

  • Chiral HPLC : >99% enantiomeric excess post-reaction .

  • NMR spectroscopy : No racemization observed at pH < 10 .

Scientific Research Applications

L-Asparagine-13C4,15N2,d3 (monohydrate) is a stable isotope-labeled form of L-Asparagine monohydrate, incorporating deuterium (D), carbon-13 (13C), and nitrogen-15 (15N) . Stable isotopes of elements are incorporated into molecules as tracers, and can affect the pharmacokinetic and metabolic profiles of drugs . L-Asparagine is a non-essential amino acid that is involved in the metabolic control of cell functions in nerve and other cells .

Research Applications

L-Asparagine-13C4,15N2,d3 monohydrate is used in various scientific research applications :

  • NMR Investigations L-Asparagine hydrate (13C4, 97%; D3, 97%; 15N2, 97%) can be used in NMR investigations to probe the structure, dynamics, and binding of biological macromolecules . It can also be used as a labeled standard .
  • Metabolomics Stable isotope-labeled amino acids such as L-Asparagine-13C4,15N2,d3 monohydrate can be employed in metabolomics research . Metabolomics provides essential information for biochemical research, alongside genomics and proteomics .
  • Clinical Mass Spectrometry L-Asparagine-13C4,15N2,d3 monohydrate can be used as a labeled standard in clinical mass spectrometry .
  • Pharmacokinetics Deuteration can affect the pharmacokinetic and metabolic profiles of drugs .

Other applications

L-Asparagine-13C4,15N2,d3 monohydrate is also relevant in:

  • Anti-infection research
  • Antibody-drug Conjugate/ADC Related studies
  • Apoptosis research
  • Autophagy studies
  • Cell Cycle/DNA Damage investigations
  • Epigenetics research
  • GPCR/G Protein studies
  • Immunology/Inflammation research
  • JAK/STAT Signaling investigations
  • MAPK/ERK Pathway studies
  • Membrane Transporter/Ion Channel investigations
  • Metabolic Enzyme/Protease research
  • Neuronal Signaling studies
  • NF-κB investigations
  • PI3K/Akt/mTOR research
  • PROTAC studies
  • Protein Tyrosine Kinase/RTK investigations
  • Stem Cell/Wnt research
  • TGF-beta/Smad studies
  • Vitamin D Related/Nuclear Receptor investigations

Mechanism of Action

The mechanism of action of L-Asparagine-13C4,15N2,d3 (monohydrate) involves its incorporation into metabolic pathways where it acts similarly to natural L-Asparagine. The labeled isotopes allow researchers to track its movement and transformation within biological systems. This compound targets various molecular pathways involved in amino acid metabolism, protein synthesis, and cellular signaling .

Comparison with Similar Compounds

Isotopic Labeling and Molecular Characteristics

The key distinction between L-Asparagine-13C4,15N2,d3 (monohydrate) and related compounds lies in the type, number, and position of isotopic substitutions. Below is a comparative analysis:

Compound Name Isotopic Labels Molecular Formula Molecular Weight CAS Number Key Applications
L-Asparagine-13C4,15N2,d3 (monohydrate) 13C4, 15N2, d3 C4H6D3N15N13C4O4·H2O 153.14* Not explicitly provided Metabolic tracing, NMR/MS studies
L-Asparagine-13C4 (monohydrate) 13C4 C4H7N2O4·H2O 150.14 Not provided Carbon flux analysis
L-Asparagine-15N2 (monohydrate) 15N2 C4H8N15N2O4·H2O 149.12 Not provided Nitrogen assimilation studies
L-Asparagine-2,3,3,-d3 (hydrate) d3 C4H6D3NO4·H2O 138.13 49149-54 Deuterium tracing in plant uptake
L-Aspartic acid-13C4,15N,d3 13C4, 15N, d3 C4H4D3NO4 141.09 1217475-13-2 Comparative amino acid studies

*Calculated based on isotopic enrichment and hydration.

Key Observations:

  • Isotopic Complexity: The target compound uniquely combines 13C, 15N, and d3 labels, enabling multi-pathway tracing in metabolic studies.
  • Functional Group Differences : Compared to L-Aspartic acid-13C4,15N,d3, the asparagine derivative retains an amide group, altering its biochemical interactions and solubility .
Metabolic Tracing
  • Plant Studies : L-Asparagine-13C4,15N2 (without d3) demonstrated uptake rates of 0.4 µmol g⁻¹ root DW h⁻¹ in white clover, highlighting its utility in nitrogen assimilation research. The addition of d3 in the target compound could further elucidate hydrogen/deuterium exchange dynamics .
  • Multi-Isotope Labeling : The triple labeling in L-Asparagine-13C4,15N2,d3 allows simultaneous tracking of carbon skeletons, nitrogen incorporation, and hydrogen/deuterium redistribution, a feature absent in singly labeled analogs .
Analytical Techniques
  • NMR/MS Compatibility: The SAIL (Stereo-Array Isotope Labeling) amino acids, such as L-Asparagine-13C4,β3-D,15N2, emphasize positional labeling (e.g., β3-deuterium) to reduce spin diffusion in NMR. The target compound’s d3 labeling may offer similar advantages but requires positional specificity verification .

Commercial Availability and Pricing

  • Cost Variability: L-Asparagine-2,3,3,-d3 (hydrate) is priced at ¥30,800 for 10 mg , while L-Asparagine-13C4,15N2,d3 (monohydrate) from Sigma-Aldrich (100 mg) is sold at a premium, reflecting its higher isotopic enrichment .
  • Purity Standards : Products like Aspartame standard (>99% purity) and D(-)-Aspartic acid (>95% purity) highlight the importance of purity in analytical applications, a criterion equally critical for isotopic analogs .

Biological Activity

L-Asparagine-13C4,15N2,d3 (monohydrate) is a stable isotope-labeled form of the non-essential amino acid asparagine. This compound has garnered attention in various biological and biochemical studies due to its unique isotopic labeling, which allows for advanced analytical techniques such as NMR spectroscopy and mass spectrometry. This article provides a detailed overview of the biological activity of this compound, including its applications, mechanisms of action, and relevant research findings.

Overview of L-Asparagine

Chemical Properties:

  • IUPAC Name: 2-Amino-3-carbamoylpropanoic acid
  • Molecular Weight: 156.09 g/mol
  • CAS Number: 70-47-3
  • Isotopic Composition: 99% ¹³C₄ and 99% ¹⁵N₂

Asparagine is classified as a polar, aliphatic amino acid that plays a critical role in protein biosynthesis. It is synthesized in the body from aspartate and glutamine through the action of the enzyme asparagine synthetase .

Biological Activity

1. Role in Protein Synthesis:
Asparagine serves as a building block for proteins and is involved in various cellular functions. Its side chain can form hydrogen bonds with peptide backbones, stabilizing protein structures such as alpha-helices and beta-sheets . Furthermore, asparagine is crucial for N-linked glycosylation, a process where carbohydrate chains are added to proteins, influencing their stability and function.

2. Metabolic Pathways:
L-Asparagine participates in several metabolic pathways:

  • Biosynthesis: It is synthesized from aspartate via transamination reactions involving glutamate.
  • Catabolism: Asparagine can be hydrolyzed to aspartate by asparaginase, subsequently entering the citric acid cycle .

Applications in Research

L-Asparagine-13C4,15N2,d3 is primarily utilized in metabolic research and proteomics due to its isotopic labeling. The incorporation of this labeled amino acid into proteins allows researchers to trace metabolic pathways and study protein dynamics using techniques like NMR spectroscopy and mass spectrometry.

Table 1: Applications of L-Asparagine-13C4,15N2,d3

ApplicationDescription
Metabolomics Used to study metabolic pathways and flux analysis in cells.
Proteomics Acts as a labeled standard for quantitative proteomic analyses.
NMR Investigations Probes structure, dynamics, and binding interactions of biological macromolecules .

Case Studies

Several studies have highlighted the utility of L-Asparagine-13C4,15N2,d3 in various biological contexts:

1. Cancer Research:
A study investigated the regulation of Src tumor activity using L-Asparagine-13C4,15N2,d3 as part of a metabolic profiling approach. The isotopically labeled compound helped elucidate metabolic alterations associated with tumorigenesis .

2. Immunology:
In immunological studies, L-Asparagine-13C4,15N2,d3 was used to analyze the chromatin landscape of Th17 cells. The findings suggested that metabolic reprogramming influenced the differentiation of these immune cells .

Q & A

Basic: What methodological considerations are critical for ensuring accurate isotopic tracing of L-asparagine metabolism in plant physiology studies?

Answer:
L-Asparagine-<sup>13</sup>C4,<sup>15</sup>N2,d3 enables dual isotopic tracking of carbon and nitrogen fluxes. Key considerations include:

  • Sterile Hydroponic Systems : Use sterile conditions to minimize microbial interference, as shown in white clover (Trifolium repens) studies where uptake rates were 0.4 µmol g<sup>-1</sup> root DW h<sup>-1</sup> under sterile hydroponics .
  • Quantitative LC-MS/MS : Employ isotope dilution mass spectrometry with internal standards (e.g., L-asparagine-<sup>13</sup>C4,<sup>15</sup>N2,d3 spiked at known concentrations) to correct for matrix effects .
  • Environmental Controls : Account for soil vs. hydroponic differences; soil studies reported 4–10× lower uptake rates (0.05–0.15 µmol g<sup>-1</sup> root DW h<sup>-1</sup>) due to competition with microbes .

Advanced: How can contamination in <sup>15</sup>N-labeled reagents lead to data misinterpretation, and what validation steps are essential?

Answer:
Contamination of <sup>15</sup>N sources (e.g., <sup>15</sup>N2 gas) with <sup>15</sup>N-ammonium or nitrate can artificially inflate nitrogen fixation rates by up to 530 nmol N L<sup>-1</sup> d<sup>-1</sup> . Mitigation strategies include:

  • Purity Verification : Pre-test commercial <sup>15</sup>N2 stocks via IRMS (Isotope Ratio Mass Spectrometry) to detect contaminants like <sup>15</sup>N-ammonium .
  • Negative Controls : Run parallel experiments with unlabeled asparagine to distinguish background <sup>15</sup>N signals from true metabolic incorporation .
  • Cross-Validation : Combine isotopic tracing with molecular techniques (e.g., <sup>15</sup>N-DNA-SIP) to confirm microbial vs. plant uptake in soil systems .

Basic: What analytical techniques are optimal for quantifying L-asparagine-<sup>13</sup>C4,<sup>15</sup>N2,d3 in biological matrices?

Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use hydrophilic interaction liquid chromatography (HILIC) to resolve asparagine from polar metabolites. Optimize transitions for labeled vs. unlabeled forms (e.g., m/z 133→74 for unlabeled vs. m/z 137→78 for <sup>13</sup>C4,<sup>15</sup>N2,d3) .
  • Isotopic Purity Assessment : Validate via <sup>1</sup>H/<sup>13</sup>C NMR to confirm >98% isotopic enrichment and absence of unlabeled analogs .
  • Internal Standardization : Spike with deuterated analogs (e.g., L-asparagine-d3) to normalize extraction efficiency .

Advanced: How do co-occurring nitrogen sources (organic/inorganic) influence asparagine uptake kinetics, and how should experimental designs account for this?

Answer:
In white clover, NH4NO3 suppresses asparagine uptake by 90% (0.4 vs. 0.04 µmol g<sup>-1</sup> root DW h<sup>-1</sup>) . To address this:

  • Dose-Response Curves : Vary NH4NO3 concentrations (0–10 mM) to model competitive inhibition kinetics.
  • Time-Course Experiments : Track <sup>15</sup>N incorporation into amino acid pools over 24–72 h to distinguish short-term uptake vs. long-term assimilation .
  • Multi-Tracer Approaches : Co-administer <sup>13</sup>C-glucose to assess carbon-nitrogen coupling in asparagine synthesis .

Advanced: What are the implications of isotopic scrambling or dilution when using L-asparagine-<sup>13</sup>C4,<sup>15</sup>N2,d3 in metabolic flux analysis (MFA)?

Answer:
Isotopic dilution via endogenous pools or scrambling via transamination can distort flux estimates. Solutions include:

  • Compartmental Modeling : Use software like INCA to integrate isotopic labeling patterns with metabolic network topology .
  • Enzymatic Blockers : Inhibit asparaginase with DON (6-diazo-5-oxo-L-norleucine) to stabilize asparagine pools during short-term tracing .
  • High-Resolution MS : Employ Orbitrap-based systems to resolve <sup>13</sup>C/<sup>15</sup>N isotopomers and correct for natural abundance .

Basic: What storage and handling protocols preserve the stability of L-asparagine-<sup>13</sup>C4,<sup>15</sup>N2,d3 monohydrate?

Answer:

  • Storage Conditions : Keep at –80°C in airtight, light-resistant containers to prevent hydrolysis or isotopic exchange. Desiccate to avoid monohydrate decomposition .
  • Reconstitution : Prepare fresh solutions in deuterium-depleted water (DDW) to minimize deuterium loss via solvent exchange .
  • Quality Monitoring : Periodically assess via LC-MS for degradation products (e.g., aspartic acid or ammonia) .

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